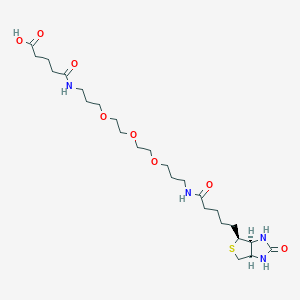

Biotinyl-NH-PEG3-C3-amido-C3-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H44N4O8S |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H44N4O8S/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34)/t19-,20-,24-/m0/s1 |

InChI Key |

KUWCOOYXVSTSME-SKPFHBQLSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Biotinyl-NH-PEG3-C3-amido-C3-COOH in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide delves into the core mechanism of action of a specific and versatile PROTAC linker, Biotinyl-NH-PEG3-C3-amido-C3-COOH. We will dissect the individual contributions of its constituent parts—the biotin (B1667282) handle, the polyethylene (B3416737) glycol (PEG) spacer, and the aliphatic amide chains—to the overall function of the PROTAC. This guide will further provide detailed experimental protocols for the characterization of PROTACs containing this linker and present data in a structured format to facilitate understanding and application in drug development.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[1] The linker connecting the two ligands is not merely a spacer but plays a critical role in determining the physicochemical properties, stability of the ternary complex, and ultimately, the degradation efficiency of the PROTAC.[5][6]

The PROTAC Signaling Pathway

The mechanism of action of a PROTAC follows a catalytic cycle involving several key steps, leading to the selective degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Dissecting the this compound Linker

The linker, this compound, is a multi-component system designed to optimize the performance of a PROTAC. Each component has a distinct role in influencing the molecule's overall properties.

The Biotin Moiety: A Versatile Handle for Research

The terminal biotin group serves as a powerful tool for the characterization and validation of PROTACs in a research setting. Its high-affinity interaction with streptavidin can be exploited in various assays.[7]

-

Target Engagement Studies: Biotinylated PROTACs can be used in pull-down assays with streptavidin-coated beads to confirm binding to the target protein and the E3 ligase.[8][9]

-

Visualization and Quantification: The biotin tag allows for the detection and quantification of the PROTAC using streptavidin-conjugated fluorescent probes or enzymes.

-

In-situ Interactome Mapping: Advanced techniques like BioTAC (Biotin Targeting Chimera) can utilize a biotinylated molecule to map the protein-protein interactions occurring in the vicinity of the target protein within living cells.

The PEG3 Spacer: Enhancing Solubility and Flexibility

The polyethylene glycol (PEG) component, consisting of three ethylene (B1197577) glycol units, is a commonly used linker element in PROTAC design due to its favorable physicochemical properties.[5][10]

-

Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often lipophilic PROTAC molecule, which can improve cell permeability and bioavailability.[10][]

-

Optimal Flexibility: The flexibility of the PEG linker allows the PROTAC to adopt a conformation that is conducive to the formation of a stable and productive ternary complex.[5]

-

Reduced Non-specific Binding: PEGylation can shield the PROTAC from non-specific interactions with other proteins and cellular components, potentially reducing off-target effects.

The C3-amido-C3 Aliphatic Chains: Fine-Tuning Length and Rigidity

The "C3-amido-C3" portion of the linker consists of two three-carbon alkyl chains connected by an amide bond. This component contributes to the overall length, rigidity, and chemical properties of the linker.

-

Linker Length and Orientation: The alkyl chains provide additional length to the linker, which is a critical parameter for spanning the distance between the POI and the E3 ligase to enable effective ternary complex formation.[12]

-

Modulation of Physicochemical Properties: The amide group can influence the polarity and hydrogen bonding capacity of the linker. While amide bonds can sometimes negatively impact permeability, they can also form intramolecular hydrogen bonds with other parts of the PROTAC, such as the PEG linker, which can shield polarity and improve cell permeability.[13]

-

Synthetic Handle: The carboxylic acid (-COOH) at the terminus of the second C3 chain provides a convenient point of attachment for either the target-binding ligand or the E3 ligase-recruiting ligand during the synthesis of the final PROTAC molecule.

Quantitative Data Analysis

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). The following table provides a template with representative data for a hypothetical PROTAC utilizing the this compound linker.

| Parameter | Value | Description |

| Degradation | ||

| DC50 | 10 nM | The half-maximal degradation concentration. |

| Dmax | 95% | The maximum percentage of protein degradation. |

| Binding Affinity | ||

| Kd (POI) | 50 nM | Binding affinity of the PROTAC to the target protein. |

| Kd (E3 Ligase) | 200 nM | Binding affinity of the PROTAC to the E3 ligase. |

| Cellular Activity | ||

| IC50 | 25 nM | Half-maximal inhibitory concentration in a cell viability assay. |

Detailed Experimental Protocols

The following protocols provide a framework for the key experiments required to characterize a PROTAC containing the this compound linker.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Caption: Experimental workflow for Western Blot analysis.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.

-

Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to its individual targets and the formation of the ternary complex in real-time.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary interactions.

-

Fluorescence Polarization (FP): FP assays can be used to measure the binding of a fluorescently labeled component to its partners.

Note: The biotin tag on the linker can be utilized in pull-down assays coupled with Western blotting or mass spectrometry to provide qualitative evidence of ternary complex formation.

Cell Viability Assays

These assays are used to determine the cytotoxic effects of the PROTAC on cells.

Caption: General workflow for cell viability assays.

5.3.1. MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.[12]

5.3.2. CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay, using an opaque-walled 96-well plate.

-

Reagent Addition: After the incubation period, add the CellTiter-Glo® reagent to each well.[14][15]

-

Signal Stabilization: Mix the contents and incubate at room temperature to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[14][15]

Conclusion

The this compound linker is a well-designed and versatile tool for the development of potent and characterizable PROTACs. Its modular nature, combining a research-friendly biotin handle, a solubilizing and flexible PEG spacer, and a tunable aliphatic amide chain, provides a robust platform for optimizing PROTAC performance. The experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for researchers to effectively evaluate and advance their PROTAC-based drug discovery programs. Understanding the intricate role of each component of the linker is paramount to the rational design of next-generation targeted protein degraders.

References

- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. neb.com [neb.com]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. This compound (DIPEA) | C33H63N5O8S | CID 118989702 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Biotinyl-NH-PEG3-C3-amido-C3-COOH: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization, and applications of Biotinyl-NH-PEG3-C3-amido-C3-COOH, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data is computationally derived. Experimental validation is recommended for mission-critical applications.

| Property | Value | Data Source |

| Molecular Formula | C₂₅H₄₄N₄O₈S | MedChemExpress[1] |

| Molecular Weight | 560.70 g/mol | MedChemExpress[1] |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Solubility | DMSO: 250 mg/mL (445.87 mM; with ultrasonic assistance), Methanol (B129727): ≥ 100 mg/mL (178.35 mM) | MedChemExpress[1] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress[1] |

| IUPAC Name | 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid | PubChem |

Note: A common variant of this compound is this compound (DIPEA), which is a salt formed with Diisopropylethylamine. This salt will have a different molecular weight (689.9 g/mol ) and formula (C₃₃H₆₃N₅O₈S).

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols are crucial for verifying the properties of this compound in a laboratory setting. Below are methodologies for determining key parameters.

Determination of Molecular Weight by Mass Spectrometry

Objective: To experimentally confirm the molecular weight of the compound.

Methodology:

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent, such as methanol or a mixture of acetonitrile (B52724) and water. The concentration should be in the low µg/mL range.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The high-resolution instrument will provide an accurate mass measurement, which can be used to confirm the elemental composition.

-

-

Data Interpretation: The measured mass of the [M+H]⁺ ion should correspond to the theoretical mass calculated from the molecular formula (C₂₅H₄₅N₄O₈S⁺).

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents relevant to potential applications, such as water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), and ethanol.

-

Equilibrium Method (Shake-Flask):

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

-

Data Analysis: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Determination of the Acid Dissociation Constant (pKa)

Objective: To determine the pKa of the terminal carboxylic acid group.

Methodology (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a co-solvent system if necessary (e.g., water with a small percentage of an organic solvent to ensure solubility).

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Determination of the Partition Coefficient (LogP)

Objective: To measure the lipophilicity of the compound.

Methodology (Shake-Flask Method):

-

System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other.

-

Partitioning:

-

Dissolve a known amount of this compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

Shake the mixture vigorously for a set period to allow for partitioning, then allow the phases to separate completely.

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

-

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood in the context of the biological pathways it can modulate and the experimental workflows in which it is employed.

PROTAC-Mediated Protein Degradation

This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2][3]

Caption: Mechanism of action for a PROTAC utilizing a bifunctional linker.

Avidin-Biotin Interaction for Detection and Purification

The biotin (B1667282) moiety of the linker allows for strong and specific binding to avidin (B1170675) and its derivatives (e.g., streptavidin). This interaction is widely used in various biochemical assays.[4]

Caption: The high-affinity interaction between biotin and avidin.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound involves the coupling of a ligand for the target protein and a ligand for an E3 ubiquitin ligase to the linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

References

Biotinyl-NH-PEG3-C3-amido-C3-COOH: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of a PROTAC is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The nature of this linker is paramount in dictating the efficacy and pharmacokinetic properties of the resulting degrader.

This technical guide provides an in-depth overview of Biotinyl-NH-PEG3-C3-amido-C3-COOH, a versatile PEG-based linker, and its application in the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document will detail its chemical properties, role in PROTAC design, and provide comprehensive experimental protocols for its use in targeted protein degradation studies.

Core Concepts of PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. The choice of E3 ligase is a critical aspect of PROTAC design, with VHL being one of the most widely utilized due to its well-characterized interaction with its ligands and its broad tissue expression.

This compound: A Versatile Linker for VHL-Recruiting PROTACs

This compound is a bifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) chain, a biotin (B1667282) moiety, and a terminal carboxylic acid. This structure offers several advantages for PROTAC development:

-

Hydrophilicity: The PEG component enhances the solubility and cell permeability of the PROTAC, which are often challenges with these large molecules.

-

Flexible Linker Length: The PEG3 unit provides a flexible spacer to orient the target protein and VHL for optimal ternary complex formation.

-

Biotin Moiety: The biotin group can be utilized for various experimental applications, including affinity purification, pull-down assays, and visualization of the PROTAC.

-

Terminal Carboxylic Acid: This functional group provides a convenient handle for conjugation to a ligand for the target protein of interest via standard amide bond formation.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C25H44N4O8S |

| Molecular Weight | 560.70 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Quantitative Analysis of VHL-Based PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for VHL-based PROTACs utilizing PEG linkers, illustrating the range of potencies that can be achieved.

| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | VH032 | PEG4 | 250 | 70 | Varies | [1] |

| PI3K (p110α) | VH032 | C8 Alkyl | 227.4 | 71.3 | MDA-MB-231 | [2] |

| PI3K (p110γ) | VH032 | C8 Alkyl | 42.23 | 88.6 | MDA-MB-231 | [2] |

| mTOR | VH032 | C8 Alkyl | 45.4 | 74.9 | MDA-MB-231 | [2] |

| HDAC1 | VHL Ligand | Amide-based | 910 | >50 | HCT116 | [3] |

| HDAC3 | VHL Ligand | Amide-based | 640 | >50 | HCT116 | [3] |

Note: The data presented is illustrative and compiled from various sources. Actual DC50 and Dmax values are dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

Synthesis of a VHL-Recruiting PROTAC using this compound

This protocol outlines the general steps for conjugating the this compound linker to a target protein ligand containing a primary or secondary amine.

Materials:

-

This compound

-

Target protein ligand with an amine functional group

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.

-

Coupling Reaction: To the activated linker solution, add the amine-containing target protein ligand (1.0-1.2 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude PROTAC product by preparative HPLC to obtain the final, high-purity compound.

-

Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR.[1]

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[4][5]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody for the target protein.

-

Incubate the membrane with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation

This protocol is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.[6]

Materials:

-

Cultured cells

-

PROTAC and proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-VHL)

-

Control IgG antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer or sample buffer for Western Blot

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated target).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) or a control IgG overnight.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze the eluates by Western Blotting, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (and vice-versa) indicates the formation of the ternary complex.

Visualizing the Molecular Mechanisms and Workflows

VHL E3 Ligase-Mediated Ubiquitination Pathway

Caption: VHL E3 Ligase-Mediated Ubiquitination and Degradation Pathway Induced by a PROTAC.

Experimental Workflow for PROTAC Development and Evaluation

References

An In-depth Technical Guide to the Basic Principles of PROTAC Design with PEG Linkers

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm from protein inhibition to targeted protein degradation.[1][2] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs are heterobifunctional molecules that function catalytically by hijacking the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[3][][5] A PROTAC molecule is composed of three key elements: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7][8]

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex.[7][9][10] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[11][12] Their inherent hydrophilicity, flexibility, and biocompatibility offer a powerful tool to overcome common challenges in PROTAC development, such as poor solubility and limited cellular uptake.[1][10][11] This guide provides a technical overview of the core principles of PROTAC design, with a specific focus on the strategic use of PEG linkers, supported by quantitative data, detailed experimental protocols, and process visualizations.

Chapter 1: The PROTAC Mechanism of Action

PROTACs achieve the degradation of a target protein by inducing its proximity to an E3 ubiquitin ligase, an enzyme that flags proteins for destruction by the proteasome.[3][5] The process is a cyclical, multi-step cascade.

-

Ternary Complex Formation : A PROTAC molecule simultaneously binds to its target protein (POI) and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a key ternary complex (POI-PROTAC-E3 ligase).[1][6][13] The stability and geometry of this complex are paramount for downstream efficiency.[1]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[][6] This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[][14] The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule dissociates from the complex and can engage another POI and E3 ligase, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3][5][14]

Chapter 2: The Role of PEG Linkers in PROTAC Design

While the warhead and E3 ligase ligand determine the "what" and "how" of the degradation process, the linker dictates the "if" and "how well." PEG linkers, composed of repeating ethylene (B1197577) glycol units, are a popular choice in PROTAC design due to their unique set of properties.[10][15]

Key Properties and Advantages of PEG Linkers:

-

Hydrophilicity : PROTACs are often large, complex molecules with poor aqueous solubility. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, significantly improving the water solubility of the entire molecule.[1][10][11]

-

Flexibility and Conformation : PEG linkers are highly flexible, which can be advantageous in allowing the warhead and anchor to adopt an optimal orientation for the formation of a stable ternary complex.[9][11] This flexibility can help overcome steric barriers and facilitate productive protein-protein interactions between the POI and the E3 ligase.[9]

-

Biocompatibility : PEG is well-known for its biocompatibility and low toxicity, making it a favorable component for therapeutic agents.[10]

-

Modulation of Cell Permeability : The relationship between PEGylation and cell permeability is complex. While high hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[11] However, excessive linker length can negatively impact uptake.[11]

Design Considerations:

The primary consideration in linker design is its length. An optimal linker length is crucial for inducing a productive ternary complex. This concept is often referred to as the "Goldilocks principle."

-

Too Short : A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously and forming a stable complex.[12]

-

Too Long : An excessively long linker can lead to high conformational flexibility, which carries an entropic penalty upon binding and may decrease the effective concentration, leading to reduced potency and potentially unstable ternary complexes.[9][12]

-

Just Right : An optimal linker length properly spans the distance between the two proteins, promoting favorable protein-protein interactions and stabilizing the ternary complex for efficient ubiquitination.[9][16]

The optimal linker length is highly dependent on the specific POI, E3 ligase, and the attachment points of the linker to the two ligands; it must be determined empirically for each new PROTAC system.[9][17]

Chapter 3: Quantitative Analysis of PEG Linker Impact

The optimization of the PEG linker is a data-driven process. Key metrics used to evaluate PROTAC efficacy include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data illustrating the critical impact of PEG linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation This table presents hypothetical data for a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), using the JQ1 ligand as the warhead and a VHL ligand as the anchor, connected by PEG linkers of varying lengths.[12]

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| BRD4-PEG3 | 3 PEG units | 10 | 150 | 75 | 1.2 |

| BRD4-PEG4 | 4 PEG units | 13 | 55 | 88 | 2.5 |

| BRD4-PEG5 | 5 PEG units | 16 | 15 | >95 | 3.1 |

| BRD4-PEG6 | 6 PEG units | 19 | 40 | 90 | 2.8 |

Data is representative and synthesized based on principles described in the literature.[12]

Table 2: Effect of Linker Length on Estrogen Receptor (ER)α Degradation This table is based on published findings investigating the degradation of ERα, demonstrating a clear optimal linker length for maximal efficacy.[16]

| PROTAC | Linker Composition | Linker Length (atoms) | Relative Degradation (%) |

| ER-PROTAC-1 | Alkyl/PEG hybrid | 12 | ~40 |

| ER-PROTAC-2 | Alkyl/PEG hybrid | 14 | ~65 |

| ER-PROTAC-3 | Alkyl/PEG hybrid | 16 | >90 |

| ER-PROTAC-4 | Alkyl/PEG hybrid | 18 | ~70 |

| ER-PROTAC-5 | Alkyl/PEG hybrid | 20 | ~50 |

Data adapted from Cyrus, K. et al. (2011).[16]

These tables clearly illustrate that a systematic variation of the PEG linker length is a crucial step in optimizing PROTAC potency. A non-linear relationship often exists, where potency increases to an optimal length before decreasing again.

Chapter 4: Key Experimental Protocols

The development and evaluation of a PROTAC is a multidisciplinary effort involving chemical synthesis and a cascade of biophysical and cellular assays.

Protocol 4.1: Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a standard modular approach for synthesizing a PROTAC using amide bond formation.[18]

Objective : To couple a warhead (Component A-COOH) to an E3 ligase ligand (Component B) via an amine-functionalized PEG linker.

Step 1: Coupling of Warhead to PEG Linker

-

Reagents : Component A-COOH (1.0 eq), Amine-PEGn-Boc (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

-

Procedure : a. Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid. c. Add the Amine-PEGn-Boc linker to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor reaction progress by LC-MS. f. Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with 5% LiCl, saturated NaHCO3, and brine). g. Dry the organic layer, concentrate, and purify the product (Component A-PEGn-Boc) by flash column chromatography.[18]

Step 2: Boc Deprotection

-

Reagents : Component A-PEGn-Boc, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure : a. Dissolve the product from Step 1 in DCM. b. Add TFA (20-50% v/v) at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours. d. Monitor deprotection by LC-MS. e. Upon completion, concentrate the mixture under reduced pressure. The resulting amine salt (Component A-PEGn-NH2) is often used directly in the next step.[18]

Step 3: Final Coupling to E3 Ligase Ligand

-

Reagents : Component A-PEGn-NH2 (from Step 2, 1.0 eq), Component B-COOH (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

-

Procedure : a. Follow the coupling procedure outlined in Step 1, using the deprotected intermediate and the E3 ligase ligand as coupling partners. b. After workup, purify the final PROTAC molecule by flash column chromatography or preparative HPLC.[18]

Protocol 4.2: Ternary Complex Formation Assessment using Surface Plasmon Resonance (SPR)

Objective : To measure the binding kinetics and affinity of the PROTAC to its target proteins and assess the formation and stability of the ternary complex.[19][20][21]

-

Immobilization : Covalently immobilize the high-affinity binding partner (e.g., the POI) onto a sensor chip surface.

-

Binary Interaction (PROTAC-POI) : Inject a series of concentrations of the PROTAC over the immobilized POI surface to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is calculated (koff/kon).

-

Binary Interaction (PROTAC-E3 Ligase) : In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary KD for the second partner.

-

Ternary Complex Formation : a. Immobilize the POI on the sensor chip. b. Inject a constant, saturating concentration of the PROTAC mixed with a titration of varying concentrations of the E3 ligase. c. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. d. This assay provides kinetic data and can be used to determine the cooperativity of the system, which is a measure of how the binding of one protein partner influences the binding of the other.[20]

Protocol 4.3: Cellular Protein Degradation Assay via Western Blot

Objective : To quantify the reduction in the level of the target protein in cells treated with the PROTAC.[12]

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE : Separate the protein lysates (e.g., 20-30 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the POI. c. Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data. d. Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[11] The rational design of the linker, particularly its length, is not a trivial exercise but a critical optimization step that directly impacts the potency and overall success of the PROTAC. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[7][11] As our understanding of the complex interplay between the linker, POI, and E3 ligase deepens through advanced structural biology and computational modeling, the path to designing next-generation PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear.

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PROTAC - BiopharmaDirect [biopharmadirect.com]

- 14. researchgate.net [researchgate.net]

- 15. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 18. benchchem.com [benchchem.com]

- 19. tandfonline.com [tandfonline.com]

- 20. benchchem.com [benchchem.com]

- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotinyl-NH-PEG3-C3-amido-C3-COOH: A Technical Guide to a Versatile Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotinyl-NH-PEG3-C3-amido-C3-COOH, a bifunctional linker molecule integral to the advancement of targeted protein degradation and other biochemical applications. While the specific discovery and development history of this exact molecule is not extensively documented in peer-reviewed literature, this paper will detail its core functionalities, a representative synthetic pathway, and its application in the design of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. This molecule serves as an exemplary scaffold, combining the specific binding affinity of biotin (B1667282) with the advantageous physicochemical properties of a polyethylene (B3416737) glycol (PEG) linker.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a biotin moiety at one terminus and a carboxylic acid at the other, connected by a PEGylated aliphatic spacer. This structure is designed for modular chemical synthesis, allowing for its conjugation to other molecules of interest.

The key components of this linker and their functions are:

-

Biotin: A vitamin with exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is widely exploited for purification, detection, and immobilization of biotinylated molecules. In the context of drug development, biotin can also serve as a ligand for targeting cells that overexpress the biotin receptor, such as certain types of cancer cells.

-

PEG3 Linker: A short polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. The inclusion of a PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[1] This improved solubility can be critical for the overall pharmacokinetic properties of a PROTAC, affecting cell permeability and oral absorption.[1] The flexibility and length of the PEG chain also play a crucial role in optimizing the spatial orientation between the two ends of a PROTAC, which is essential for the formation of a stable and productive ternary complex.[2]

-

C3-amido-C3 Linker: An aliphatic chain that provides additional spacing and conformational flexibility.

-

Carboxylic Acid (-COOH): A reactive functional group that enables covalent attachment to amine-containing molecules through standard amide bond formation, a common and robust method in bioconjugation and PROTAC synthesis.[3]

The combination of these features makes this compound a valuable building block in the development of PROTACs and other specialized chemical probes.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C33H63N5O8S | PubChem |

| Molecular Weight | 689.9 g/mol | PubChem |

| Exact Mass | 689.43973516 Da | PubChem |

| IUPAC Name | 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid | PubChem |

| Topological Polar Surface Area | 193 Ų | PubChem |

| Heavy Atom Count | 47 | PubChem |

Synthesis and Development

While a specific developmental timeline for this molecule is not publicly available, its synthesis can be conceptualized through established organic chemistry principles. The following is a representative, multi-step synthetic protocol for compounds of this class.

Experimental Protocol: Representative Synthesis

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

Biotin

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

Amine-PEG3-amine

-

Glutaric anhydride (B1165640)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Appropriate solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Procedure:

-

Activation of Biotin:

-

Dissolve Biotin (1 eq.) and N-Hydroxysuccinimide (1.1 eq.) in anhydrous DMF.

-

Add DCC (1.1 eq.) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction to remove the dicyclohexylurea byproduct. The filtrate containing Biotin-NHS ester is used in the next step.

-

-

Coupling with PEG Linker:

-

Dissolve Amine-PEG3-amine (1 eq.) in DMF.

-

Add the Biotin-NHS ester solution dropwise to the PEG linker solution.

-

Add a non-nucleophilic base such as DIPEA (2-3 eq.) to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the mono-biotinylated PEG derivative is purified, typically by flash column chromatography.

-

-

Addition of the Carboxylic Acid Terminus:

-

Dissolve the purified mono-biotinylated PEG derivative (1 eq.) in a suitable solvent like DCM.

-

Add glutaric anhydride (1.2 eq.) and TEA (1.5 eq.).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by preparative HPLC to yield the final product, this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application in PROTAC Development

The primary application of this compound is as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[2]

PROTAC Mechanism of Action

The PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

References

An In-depth Technical Guide to Heterobifunctional Degraders with Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Degraders

Heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, these molecules are engineered to eliminate the protein from the cell altogether.[3] They achieve this by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][4]

A typical heterobifunctional degrader consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]

The Role of Biotin (B1667282) in Heterobifunctional Degrader Research

Biotin, a small vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, has become an invaluable tool in the study and development of heterobifunctional degraders.[6] Its primary applications in this field are not as a direct therapeutic component but as a powerful molecular handle for a variety of experimental techniques. The strong and specific biotin-avidin interaction allows for:

-

Affinity Purification: Biotinylated degraders can be used to pull down the ternary complex (Degrader-POI-E3 ligase) from cell lysates, enabling the identification and characterization of the interacting partners.

-

Immunoassays: Biotin tags are frequently used in assays such as ELISA and AlphaLISA to immobilize or detect components of the degradation machinery.[7][8]

-

Labeling and Visualization: Biotin can be conjugated to degraders or other molecules in the pathway to facilitate their detection and tracking in various experimental setups.

Signaling Pathway of Biotinylated Heterobifunctional Degraders

The fundamental mechanism of action for a biotinylated degrader is identical to its non-biotinylated counterpart. The biotin moiety is typically incorporated in a position that does not interfere with the binding of the degrader to its target protein or the E3 ligase.

Quantitative Data on Biotinylated Degraders

The efficacy of heterobifunctional degraders is typically quantified by two key parameters:

-

DC50: The concentration of the degrader that induces 50% degradation of the target protein.[9]

-

Dmax: The maximum percentage of target protein degradation achievable with the degrader.[10]

| Degrader | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | VHL | HeLa | ~15 | >90 | [11] |

| ARV-110 | Androgen Receptor | VHL | VCaP | ~1 | >95 | N/A |

| dBET1 | BRD4 | CRBN | 293T | ~50 | >90 | [12] |

| Compound 7 | HDAC1/HDAC3 | VHL | HCT116 | 910/640 | N/A | [13] |

| Compound 22 | HDAC3 | VHL | HCT116 | 440 | 77 | [13] |

Experimental Protocols

Synthesis of a Biotinylated Heterobifunctional Degrader

The synthesis of a biotinylated degrader typically involves a modular approach, where the POI ligand, the E3 ligase ligand, and a biotinylated linker are synthesized separately and then coupled together.[5] The following is a generalized protocol for the final coupling step.

Objective: To couple a biotinylated linker with amine functionality to a POI ligand containing a carboxylic acid group.

Materials:

-

POI ligand with a carboxylic acid functional group

-

Biotin-PEG-amine linker

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve the biotin-PEG-amine linker (1.1 equivalents) in anhydrous DMF.

-

Add the biotin-linker solution to the activated POI ligand solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final biotinylated degrader.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

In Vitro Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a biotinylated degrader.[3][14]

Materials:

-

Cell line expressing the target protein

-

Biotinylated degrader stock solution (in DMSO)

-

Cell culture medium and reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.

-

Treat the cells with a serial dilution of the biotinylated degrader. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]

-

-

Cell Lysis:

-

Aspirate the media and wash the cells twice with ice-cold PBS.[3]

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.[3]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.[3]

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[3]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[3]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]

-

Wash the membrane three times with TBST.[3]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Wash the membrane three times with TBST.[3]

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.[3]

-

Capture the signal using an imaging system.[3]

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax.[10]

-

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of a substrate protein induced by a biotinylated degrader.[15][16]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (specific for the E3 ligase)

-

Recombinant E3 ligase complex

-

Recombinant target protein (substrate)

-

Biotinylated degrader

-

Ubiquitin

-

ATP

-

10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

SDS-PAGE sample buffer

-

Western blot reagents (as described above)

-

Antibody against the target protein or an antibody against ubiquitin

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, assemble the following components on ice (for a 25 µL reaction):

-

10x Ubiquitination buffer: 2.5 µL

-

E1 enzyme (e.g., 100 nM final concentration)

-

E2 enzyme (e.g., 500 nM final concentration)

-

E3 ligase (e.g., 200 nM final concentration)

-

Target protein (e.g., 200 nM final concentration)

-

Ubiquitin (e.g., 10 µM final concentration)

-

Biotinylated degrader (at desired concentration)

-

ATP (e.g., 2 mM final concentration)

-

Nuclease-free water to a final volume of 25 µL

-

-

Include negative controls, such as reactions lacking ATP, E1, E2, E3, or the degrader.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.[17]

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[18]

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot as described previously.

-

Probe the membrane with an antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein. Alternatively, use an anti-ubiquitin antibody.

-

Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a homogenous, no-wash immunoassay to detect the formation of the ternary complex.[7][19]

Materials:

-

Tagged recombinant target protein (e.g., GST-tagged)

-

Tagged recombinant E3 ligase (e.g., FLAG-tagged)

-

Biotinylated degrader

-

AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

-

AlphaLISA streptavidin-coated donor beads

-

AlphaLISA assay buffer

-

384-well microplate

-

Alpha-enabled plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the biotinylated degrader in assay buffer.

-

Prepare solutions of the tagged target protein and tagged E3 ligase in assay buffer at the desired final concentrations.

-

-

Assay Plate Setup:

-

Add the tagged target protein, tagged E3 ligase, and the biotinylated degrader dilutions to the wells of the 384-well plate.

-

Include controls such as wells without the degrader or without one of the proteins.

-

Incubate the plate at room temperature for 60 minutes to allow for complex formation.

-

-

Bead Addition:

-

Prepare a mixture of the AlphaLISA anti-tag acceptor beads and streptavidin-coated donor beads in assay buffer.

-

Add the bead mixture to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Signal Detection:

-

Read the plate on an Alpha-enabled plate reader.

-

-

Data Analysis:

-

The AlphaLISA signal is proportional to the amount of ternary complex formed.

-

Plot the signal against the degrader concentration. A characteristic bell-shaped "hook effect" curve is often observed, where at high concentrations, the degrader saturates both the target and the E3 ligase individually, preventing the formation of the ternary complex.[12]

-

Experimental Workflow Visualization

The development and characterization of a biotinylated heterobifunctional degrader follows a logical workflow, from initial design to in vivo validation.

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. SLAS2024 [slas2024.eventscribe.net]

- 5. researchgate.net [researchgate.net]

- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Biotinyl-NH-PEG3-C3-amido-C3-COOH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Biotinyl-NH-PEG3-C3-amido-C3-COOH. This linker features a biotin (B1667282) moiety for potential targeted delivery or analytical applications, a polyethylene (B3416737) glycol (PEG) spacer to optimize ternary complex formation, and a terminal carboxylic acid for conjugation to either a target protein ligand or an E3 ligase ligand.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.[3]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, such as solubility and cell permeability, as well as the stability and geometry of the ternary complex.[] PEG-based linkers are frequently employed to enhance aqueous solubility and provide flexibility.[5] The this compound linker offers the additional advantage of a biotin handle, which can be exploited for various applications, including:

-

Targeted Delivery: Biotin can be used to target PROTACs to cancer cells that overexpress the biotin receptor.[6]

-

Affinity Purification: The high-affinity interaction between biotin and streptavidin can be utilized for the purification of the PROTAC or for pulldown assays to study protein interactions.

-

Detection and Visualization: Biotin can be conjugated with fluorescently labeled streptavidin for imaging and analytical purposes.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using the this compound linker. The general strategy involves a two-step amide coupling process.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol outlines the sequential coupling of an E3 ligase ligand (containing a primary or secondary amine) and a target protein ligand (containing a primary or secondary amine) to the this compound linker.

Step 1: Coupling of E3 Ligase Ligand to the Biotinylated Linker

Reagents and Materials:

-

This compound (1.0 eq)

-

E3 Ligase Ligand with an available amine (e.g., pomalidomide (B1683931) derivative) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing E3 ligase ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Biotin-Linker-E3 Ligase conjugate.

Step 2: Coupling of Target Protein Ligand to the Biotin-Linker-E3 Ligase Conjugate

This step assumes the Biotin-Linker-E3 Ligase conjugate now has a free carboxylic acid ready for coupling. If the initial linker was protected, a deprotection step would be necessary.

Reagents and Materials:

-

Biotin-Linker-E3 Ligase conjugate (from Step 1) (1.0 eq)

-

Target Protein Ligand with an available amine (e.g., JQ1 amine derivative for BRD4) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve the Biotin-Linker-E3 Ligase conjugate in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the amine-containing target protein ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Work-up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC to yield the pure Biotin-PROTAC.

Protocol 2: Characterization of the Final PROTAC

Analytical Techniques:

-

LC-MS: To confirm the purity and identity of the final PROTAC.

-

NMR (¹H and ¹³C): To confirm the structure of the final PROTAC.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the final PROTAC.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[7][8] The following tables provide representative data for PROTACs targeting common oncoproteins.

Note: The following data are illustrative and are based on published results for PROTACs with similar PEG linkers. The actual performance of a PROTAC synthesized with this compound would need to be experimentally determined.

Table 1: Representative Degradation Data for BRD4-Targeting PROTACs

| PROTAC Compound | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| dBET1 | Pomalidomide (CRBN) | ~10 | >90 | HEK293 | |

| MZ1 | VH032 (VHL) | <10 | >90 | Ramos | [9] |

| ARV-825 | Pomalidomide (CRBN) | <1 | >95 | RS4;11 |

Table 2: Representative Degradation Data for Androgen Receptor (AR)-Targeting PROTACs

| PROTAC Compound | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARV-110 | CRBN Ligand | <1 | >95 | VCaP | [1][10] |

| ARD-266 | CRBN Ligand | 0.2-1 | >95 | LNCaP, VCaP | [1] |

Table 3: Representative Degradation and Proliferation Inhibition Data for EGFR-Targeting PROTACs

| PROTAC Compound | E3 Ligase Ligand | DC50 (nM) | IC50 (nM) | Cell Line | Reference |

| Compound 14 | CRBN Ligand | 0.26 (EGFRDel19) | 4.91 | HCC827 | [11][12] |

| P3 | CRBN Ligand | 0.51 | 0.76 | HCC827 | [11] |

| SIAIS125 | CRBN Ligand | 100 | 2.6 | PC9 | [11] |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: General mechanism of PROTAC-induced protein degradation.

BRD4 Degradation Pathway

BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of oncogenes like c-MYC. PROTAC-mediated degradation of BRD4 leads to the downregulation of these oncogenes and subsequent inhibition of cancer cell proliferation.[9][13]

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Androgen Receptor (AR) Degradation Pathway

The androgen receptor is a key driver of prostate cancer. PROTACs that target AR for degradation can overcome resistance mechanisms to traditional AR antagonists.[10][14]

Caption: PROTAC-mediated degradation of the Androgen Receptor in prostate cancer.

Experimental Workflow for PROTAC Evaluation

A typical workflow for the evaluation of a newly synthesized PROTAC involves a series of in vitro cellular and biochemical assays.

Caption: A standard workflow for the synthesis and evaluation of a PROTAC.

References

- 1. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. research.chalmers.se [research.chalmers.se]

- 9. researchgate.net [researchgate.net]

- 10. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 12. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Conjugating Biotinyl-NH-PEG3-C3-amido-C3-COOH to an Amine-Containing Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10-15 M) forms the basis for numerous applications, including affinity purification, immunoassays (such as ELISA and Western blotting), and cellular imaging.[1][2] The choice of biotinylating reagent is critical and often includes a spacer arm to minimize steric hindrance and ensure efficient binding to avidin or streptavidin.[3]

This document provides a detailed protocol for the conjugation of a specific biotinylating reagent, Biotinyl-NH-PEG3-C3-amido-C3-COOH, to a ligand containing a primary amine group. This reagent features a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. The conjugation is achieved through the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry, which couples the terminal carboxylic acid of the biotin reagent to a primary amine on the ligand, forming a stable amide bond.[4][5][6]

Experimental Protocols

Materials and Reagents

-

Ligand with a primary amine group

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Purification column (e.g., desalting column or dialysis cassette)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Protocol for Conjugation

This protocol is a general guideline and may require optimization based on the specific properties of the ligand.

1. Reagent Preparation:

- Equilibrate all reagents to room temperature before use.

- Prepare the Activation Buffer and Coupling Buffer.

- Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

- Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.

2. Ligand Preparation: